molecular formula C14H14Cl3N B1341605 2-(3,5-Dichlorophenyl)-2-phenylethylamine hydrochloride CAS No. 1021871-56-6

2-(3,5-Dichlorophenyl)-2-phenylethylamine hydrochloride

Cat. No. B1341605
M. Wt: 302.6 g/mol
InChI Key: CREGFWMDIFQDTE-UHFFFAOYSA-N
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Description

The compound "2-(3,5-Dichlorophenyl)-2-phenylethylamine hydrochloride" is a derivative of phenylethylamine, which is a class of compounds that have been extensively studied due to their biological significance and potential therapeutic applications. The structure of this compound suggests that it may have interesting chemical and pharmacological properties, warranting detailed analysis .

Synthesis Analysis

The synthesis of related 1-alkyl-2-phenylethylamine derivatives has been explored, with the aim of discovering ligands with affinity for certain receptors. For instance, derivatives designed from N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine hydrochloride have shown potent and selective affinity, indicating that the alkyl group at the 1-position plays a crucial role similar to one of the propyl groups on the aminic nitrogen of the parent compound .

Molecular Structure Analysis

Crystal structure analysis of compounds with similar phenyl and chlorophenyl groups has been conducted, revealing that these molecules can crystallize in various systems such as monoclinic and trigonal, with specific space groups and unit cell parameters. These structures often exhibit intermolecular hydrogen bonds and other interactions like C-H...O and C-H...π, which contribute to the stability and properties of the crystals .

Chemical Reactions Analysis

Phenylethylamines can undergo various chemical reactions, including cyclotrimerization in the presence of catalysts to form fulvenes, as well as reactions with electron-capture detection for sensitive quantitative analysis in biological tissues. These reactions are significant for understanding the reactivity and potential applications of phenylethylamine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylethylamine derivatives can be influenced by their molecular structure. For example, the presence of chlorophenyl groups can affect the compound's reactivity and interactions with biological targets. The crystal structure refinement and determination for related compounds provide insights into their configuration and conformation, which are essential for predicting their behavior in different environments .

Scientific Research Applications

Synthesis and Chemical Properties

2-(3,5-Dichlorophenyl)-2-phenylethylamine hydrochloride has been investigated for various applications in scientific research, primarily focusing on its synthetic utility and reactivity rather than its biological or pharmacological aspects. This compound's structure, characterized by the presence of dichlorophenyl and phenylethylamine moieties, offers a platform for studying various chemical reactions and synthesizing new compounds.

Synthesis of Thiourea Derivatives

One study focused on synthesizing new thiourea derivatives using 2-(3,5-dichlorophenyl)-2-phenylethylamine hydrochloride as a precursor. These derivatives demonstrated significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, indicating their potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Photoaffinity Labeling of Adenosine Receptors

Another application involved the synthesis of photoreactive 2-phenethylamine derivatives for functional analysis of adenosine receptors through photoaffinity labeling. This approach allowed for the detailed study of adenosine receptors, which play crucial roles in various biological processes, highlighting the compound's utility in biochemical research (Murai et al., 2013).

Antibacterial and Antifungal Agents

Research into new antibacterial and antifungal agents also utilized derivatives of 2-(3,5-dichlorophenyl)-2-phenylethylamine hydrochloride. Compounds synthesized from this chemical were tested for their efficacy against human bacterial flora, including those responsible for conditions such as axillary and foot odor. These studies indicated the potential for developing new, effective antibacterial and antifungal treatments (Allouchi et al., 2003).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Furthermore, derivatives of 2-(3,5-dichlorophenyl)-2-phenylethylamine hydrochloride were synthesized and evaluated for their anticancer, anti-inflammatory, and analgesic activities. The research demonstrated that certain halogenated derivatives exhibit promising biological activities, suggesting their potential as therapeutic agents (Rani et al., 2014).

Safety And Hazards

The safety and hazards associated with “2-(3,5-Dichlorophenyl)-2-phenylethylamine hydrochloride” are not well-documented. However, compounds with similar structures have been studied for their safety profiles67.


Future Directions

The future directions for research on “2-(3,5-Dichlorophenyl)-2-phenylethylamine hydrochloride” are not well-documented. However, compounds with similar structures have been studied for their potential applications5.


Please note that this analysis is based on the limited information available and may not fully represent the properties and characteristics of “2-(3,5-Dichlorophenyl)-2-phenylethylamine hydrochloride”.


properties

IUPAC Name

2-(3,5-dichlorophenyl)-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N.ClH/c15-12-6-11(7-13(16)8-12)14(9-17)10-4-2-1-3-5-10;/h1-8,14H,9,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREGFWMDIFQDTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)C2=CC(=CC(=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590014
Record name 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dichlorophenyl)-2-phenylethylamine hydrochloride

CAS RN

1021871-56-6
Record name 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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